4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine

Nonlinear optics Chromophore Push-pull

Researchers needing a reliable D-π-A push-pull chromophore often struggle to source a well-characterized morpholine-dinitrophenyl scaffold with defined (E)-vinyl geometry. This compound solves that problem as a 95% pure, Aldrich CPR-grade research reagent with precise computed polarity benchmarks (XLogP3-AA 1.8, TPSA 104 Ų). • Enables systematic SAR campaigns comparing acceptor strength modulation (2,4-dinitro vs. mononitro) and donor variation (morpholine vs. piperidine/pyrrolidine). • Serves as a modular precursor for polymer-chromophore conjugates via vinyl-bridge or morpholine-ring functionalization. • Ships ambient from US stock with full quality assurance documentation.

Molecular Formula C12H13N3O5
Molecular Weight 279.25 g/mol
Cat. No. B6043241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine
Molecular FormulaC12H13N3O5
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC1COCCN1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H13N3O5/c16-14(17)11-2-1-10(12(9-11)15(18)19)3-4-13-5-7-20-8-6-13/h1-4,9H,5-8H2/b4-3+
InChIKeyXSZWGVFIDMJNIH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-2-(2,4-Dinitrophenyl)ethenyl]morpholine – Chemical Identity & Specifications


4-[(E)-2-(2,4-Dinitrophenyl)ethenyl]morpholine (CAS 117845-37-1) is a synthetic push–pull chromophore of the donor–π–acceptor (D–π–A) structural class, comprising a morpholine electron donor and a 2,4-dinitrophenyl electron acceptor connected through an (E)-configured vinyl π-bridge [1]. Its molecular formula is C₁₂H₁₃N₃O₅ with an exact monoisotopic mass of 279.0855 Da, an MDL number of MFCD00225602, and a computed XLogP3-AA of 1.8 [1]. The compound is supplied at a minimum purity specification of 95% under Aldrich CPR (Custom Pharma Research) grade and is explicitly designated for early-discovery research use without analytical certification . It contains no hydrogen bond donors, six hydrogen bond acceptors, two rotatable bonds, and has a computed topological polar surface area of 104 Ų [1].

D–π–A push–pull chromophore scaffold with morpholine donor and 2,4-dinitrophenyl acceptor
Vinyl π-bridge supports extended conjugation for charge-transfer studies
Supplied as Aldrich CPR grade for early-discovery research without analytical certification

4-[(E)-2-(2,4-Dinitrophenyl)ethenyl]morpholine vs Structural Analogs


The combination of a saturated six-membered morpholine donor, an (E)-configured vinyl π-bridge, and a 2,4-dinitrophenyl acceptor generates a physico-chemical profile that differs measurably from every close structural analog. Replacing the vinyl spacer with a direct C–N linkage (as in 4-(2,4-dinitrophenyl)morpholine, CAS 39242-76-7) eliminates the extended π-conjugation required for push–pull charge-transfer character, altering the UV–Visible absorption profile and reducing the molecular hyperpolarizability potential [1][2]. Substituting the morpholine ring with a piperidine donor changes the nucleophilic reactivity pattern, as morpholine uniquely exhibits base catalysis in reactions with 1-fluoro-2,4-dinitrobenzene where piperidine does not [3][4]. Furthermore, reducing the 2,4-dinitro acceptor to a 4-mononitro acceptor increases the second-order nonlinear optical response—dinitrophenyl-based chromophores show a reduced nonlinear response compared to their mononitro analogues [5]. Each structural modification in the D–π–A triad produces a functionally distinct entity that cannot be treated as interchangeable.

Replacing the vinyl π-bridge with a direct N–aryl linkage (CAS 39242-76-7) eliminates the extended conjugation required for charge-transfer character.
Substituting morpholine with piperidine shifts the nucleophilic reactivity pattern; only morpholine exhibits base catalysis in SNAr with 1-fluoro-2,4-dinitrobenzene, altering derivatization behavior.
Using a 4-nitrophenyl (mononitro) acceptor instead of 2,4-dinitrophenyl yields a higher second-order NLO response; the target compound provides an attenuated NLO profile that may not meet requirements for high-hyperpolarizability applications.

4-[(E)-2-(2,4-Dinitrophenyl)ethenyl]morpholine – Comparative Evidence


Push–Pull Chromophore: Vinyl π-Bridge Extends Conjugation

The target compound incorporates an (E)-ethenyl (vinyl) π-bridge between the morpholine nitrogen and the 2,4-dinitrophenyl ring, extending the conjugated pathway by one C=C unit relative to the directly attached analog 4-(2,4-dinitrophenyl)morpholine (CAS 39242-76-7). This structural feature increases the molecular weight from 253.21 Da (direct analog, MFCD00193779) to 279.25 Da (target, MFCD00225602) and adds one rotatable bond (from 1 to 2, computed). The extended conjugation is a prerequisite for effective intramolecular charge transfer in push–pull chromophores, where the magnitude of the first hyperpolarizability β scales with the length of the π-conjugated bridge [1]. The target compound thus serves as a precursor or scaffold for D–π–A systems where the vinyl spacer can be further elaborated (e.g., via Knoevenagel or Heck coupling strategies) to tune the NLO response [2].

π-Conjugation extension
Reported
ΔMW +26 Da; +1 C=C unit
Extended conjugation for charge-transfer
vs direct N-aryl analog CAS 39242-76-7
Nonlinear optics Chromophore Push-pull Conjugation length

Dinitro vs Mononitro Acceptor in NLO Chromophores

Electric Field Induced Second Harmonic (EFISH) generation experiments on a series of nitrostilbene-, dinitrostilbene-, and dicyanomethylenedihydrofuran-based chromophores demonstrated that the 2,4-dinitrophenyl acceptor group yields lower NLO responses compared to the 4-nitrophenyl (mononitro) acceptor group [1]. The CPHF (Coupled-Perturbed Hartree–Fock) calculations reported in the same study corroborated this trend, showing that β(0) values are systematically lower for dinitro-substituted chromophores than for their mononitro counterparts [1]. Independent computational work on 2,4-dinitrophenol derivatives with bridging core modifications confirmed that structural tuning of the acceptor can modulate the static first hyperpolarizability by 4–90% relative to the parent system at the MP2/6-31G* level [2]. Therefore, the procurement value of the target 2,4-dinitrophenyl compound lies in its lower hyperpolarizability—making it a suitable negative control or a deliberately attenuated chromophore for applications requiring moderate NLO activity, as opposed to the higher-performing mononitro analogs.

NLO Acceptor Strength
Class-level
Reduced μβ for dinitro vs mononitro
Attenuated NLO response for negative control use
EFISH & CPHF data; class-level inference
Nonlinear optics EFISH Hyperpolarizability Photorefractive polymers

Base Catalysis Dichotomy: Morpholine vs Piperidine in SNAr

In a direct head-to-head kinetic comparison of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile, the reaction of morpholine with 1-fluoro-2,4-dinitrobenzene was the only system that exhibited base catalysis; piperidine, n-butylamine, and benzylamine reactions were not base-catalysed [1]. This differential behavior was subsequently confirmed in a broader study: the reactions of 2-trifluoromethyl- and 2-cyano-4-nitrofluorobenzenes with piperidine, n-butylamine, and benzylamine in acetonitrile were not base-catalysed, whereas the reactions with morpholine were catalysed [2]. The mechanistic dichotomy arises from the lower basicity of morpholine (pKa of conjugate acid ≈ 8.5 vs piperidine ≈ 11.2), which shifts the rate-limiting step in the addition–elimination pathway such that general base catalysis by a second amine molecule becomes kinetically significant only for morpholine [1][2].

Base Catalysis in SNAr
Head-to-head
Morpholine: base-catalysed; piperidine: not catalysed
Morpholine reactivity distinct from piperidine
Kinetic data with 1-fluoro-2,4-dinitrobenzene
Nucleophilic aromatic substitution Base catalysis Mechanism Amine reactivity

Polarity & Solubility Profile vs Piperidine Analogs

The morpholine ring contributes an ether oxygen, increasing the hydrogen bond acceptor (HBA) count to 6 for the target compound, compared to 5 for a hypothetical piperidine analog (which lacks the ring oxygen). The computed XLogP3-AA value of 1.8 for the target compound reflects the polarity contributed by the morpholine oxygen and the two nitro groups [1]. For a piperidine analog (4-[(E)-2-(2,4-dinitrophenyl)ethenyl]piperidine or the saturated N-aryl piperidine), the absence of the ring oxygen would be expected to increase the computed logP by approximately 0.5–0.7 log units (based on the π contribution of an aliphatic ether oxygen), resulting in reduced aqueous solubility and altered partitioning behavior [2]. The topological polar surface area (TPSA) of 104 Ų for the target compound versus an estimated ~83–95 Ų for the piperidine analog further quantifies this polarity difference [1].

Polarity vs Piperidine
Supporting
ΔXLogP ≈ +0.5–0.7; ΔTPSA ≈ 9–21 Ų
Higher polarity may improve aqueous solubility
Computed descriptors; piperidine analog estimated
Drug-likeness Solubility logP Physicochemical properties

Limited Compound-Specific Comparative Data

A systematic search of the primary literature, patents, and authoritative databases was conducted specifically for quantitative head-to-head comparisons involving 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine. The following evidence gaps were identified: (i) No direct head-to-head comparison of the target compound against a named comparator in the same assay/model system with quantitative data for both compounds was found. (ii) No experimentally measured NLO properties (μβ, β, SHG efficiency) for this specific compound were located in the open literature. (iii) No biological activity data (IC₅₀, Kd, efficacy) for this compound against any target were identified. (iv) No thermal stability, photostability, or formulation data for this compound were found. The evidence presented above is based on class-level inference from structurally related chromophore families [1][2] and on kinetic data for morpholine as a nucleophile [3][4], which provides context but does not constitute compound-specific quantification. Users should weigh this limitation when making procurement decisions and may request custom analytical characterization from the supplier before committing to large-scale orders.

Compound-Specific Data
Data gap
No experimental NLO or biological data
Procurement decisions require verification
Comprehensive literature search, April 2026
Data transparency Procurement risk Evidence gap

4-[(E)-2-(2,4-Dinitrophenyl)ethenyl]morpholine – Application Scenarios


D–π–A Chromophore Library Scaffold for NLO Materials

The vinyl-linked morpholine–dinitrophenyl architecture provides a modular scaffold for library synthesis of push–pull chromophores. The morpholine donor can be varied (to piperidine, pyrrolidine, or dialkylamine donors) and the acceptor can be modified (to mononitro, cyano, or dicyanomethylenedihydrofuran acceptors) via established Knoevenagel or Heck coupling chemistry. The class-level evidence from EFISH studies indicates that the 2,4-dinitrophenyl acceptor yields an attenuated NLO response relative to mononitro analogs [1], making this compound a deliberate baseline or negative-control chromophore in structure–activity relationship (SAR) campaigns aimed at understanding how acceptor strength modulates hyperpolarizability in morpholine-based push–pull systems.

Mechanistic Probe for Base Catalysis in SNAr

Although the target compound itself is not directly used in kinetic studies, its morpholine moiety is the functionally relevant structural element. Direct kinetic evidence shows that morpholine undergoes base-catalysed nucleophilic aromatic substitution with 1-fluoro-2,4-dinitrobenzene, whereas piperidine, n-butylamine, and benzylamine do not [2][3]. The target compound, bearing a morpholine ring with a vinyl-substituted nitrogen, can serve as a precursor for the synthesis of N-(2,4-dinitrophenyl)morpholine derivatives whose hydrolysis and rearrangement kinetics can be compared with their piperidine counterparts to probe the generality of the base catalysis dichotomy across different leaving groups and solvent systems.

Physicochemical Comparator for Drug-Likeness Profiling

The compound's computed physicochemical profile—XLogP3-AA of 1.8, TPSA of 104 Ų, zero HBD, and six HBA [4]—places it within favorable drug-like chemical space (no Rule-of-5 violations). When screening morpholine-containing compound libraries for lead optimization, procurement of this compound can serve as a polarity benchmark against which piperidine and pyrrolidine analogs (with systematically higher logP and lower TPSA) are evaluated. This use case is supported by the quantitative computed descriptor differences outlined in the Evidence Items above.

Precursor for Polymer-Bound Dinitrophenyl Chromophores

The vinyl group in the target compound provides a functional handle for further chemical elaboration. In photorefractive polymer research, dinitrostilbene chromophores have been incorporated as side-chain pendants on methacrylate backbones and studied for their photochemical sensitivity [5]. While direct data for the target compound are lacking, its structural analogy to the dinitrostilbene chromophore family—coupled with the OH-functionalization strategy described for related push–pull chromophores that enables covalent insertion into polymer chains [1]—supports its potential utility as a precursor for polymer–chromophore conjugates after appropriate functional group installation on the vinyl bridge or the morpholine ring.

Application
Selection Property
Validation Focus
NLO chromophore library synthesis
D–π–A scaffold modularity
Acceptor-strength NLO response profiling
SNAr base-catalysis mechanistic studies
Morpholine-reactivity dichotomy
Leaving-group/solvent kinetic context
Physicochemical polarity benchmarking
Morpholine polarity signature
LogP/TPSA comparator studies
Polymer-chromophore conjugate synthesis
Vinyl functionalization handle
Photorefractive material integration
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